N-cyclohexyl-3-ethynylaniline

GPCR CNS Receptor Binding

Sourcing novel aniline-derived building blocks with both steric bulk and a bioorthogonal handle often forces researchers to compromise-either sacrificing the click-chemistry reactivity of a terminal alkyne or losing the lipophilicity and metabolic stability conferred by an N-cyclohexyl group. N-cyclohexyl-3-ethynylaniline (CAS 1019518-09-2) resolves this by integrating both functionalities in a single, well-characterized scaffold. • Dual Reactivity: Combines a secondary cyclohexylamine with a meta-ethynyl substituent, enabling CuAAC click chemistry for constructing fluorescent probes, PROTAC linker-payload conjugates, or bi-functional tracers-routes inaccessible to saturated analogs. • CNS Drug Discovery Utility: Quantified low affinity at Adenosine A1 receptor (IC₅₀ = 3.70 µM) makes it an ideal negative control or low-potency SAR starting fragment for establishing assay baselines. • Favorable Developability Profile: Clean CYP inhibition (IC₅₀ > 10 µM across CYP1A2, 2D6, 2C9, 2C19) minimizes drug-drug interaction liability during lead optimization. Supplied at 95% purity with full QA documentation; available for immediate global dispatch to support your discovery workflows.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
Cat. No. B13258003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-ethynylaniline
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC2CCCCC2
InChIInChI=1S/C14H17N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h1,6-7,10-11,13,15H,3-5,8-9H2
InChIKeyIEUNAYMAZUCWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclohexyl-3-ethynylaniline Procurement


N-cyclohexyl-3-ethynylaniline is a specialty aromatic amine (C₁₄H₁₇N, MW 199.3) featuring a cyclohexyl secondary amine and a meta-ethynyl substituent on the phenyl ring . This compound is typically supplied at 95% purity and is utilized as an advanced intermediate in organic synthesis and medicinal chemistry, where its dual functionality enables distinct reactivity profiles compared to simpler aniline analogs .

Dual Functionality
Terminal alkyne enables click chemistry; cyclohexyl amine provides steric and lipophilic character.
Synthetic Utility
Suited as an advanced intermediate for bioconjugation and GPCR-targeted fragment libraries.
Procurement Profile
High-purity research intermediate supplied for medicinal chemistry and chemical biology workflows.

N-cyclohexyl-3-ethynylaniline Substitution Risk


Substituting N-cyclohexyl-3-ethynylaniline with structurally related analogs such as N-cyclohexyl-3-ethylaniline or unsubstituted 3-ethynylaniline introduces significant functional and pharmacological divergence. The target compound combines the steric bulk of the cyclohexyl group with the bioorthogonal click-chemistry handle of the terminal alkyne. Replacing it with N-cyclohexyl-3-ethylaniline (C₁₄H₂₁N, MW 203.32) eliminates the alkyne moiety, precluding its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Conversely, using 3-ethynylaniline (CAS 54060-30-9) forfeits the enhanced lipophilicity and metabolic stability conferred by the N-cyclohexyl group, which has been shown to alter target binding profiles in related chemical series [1].

Terminal alkyne reactivity
Analogs like N-cyclohexyl-3-ethylaniline lack the alkyne, precluding CuAAC and bioorthogonal applications.
N-cyclohexyl lipophilicity
3-ethynylaniline without the cyclohexyl group may alter target binding and metabolic stability profile.
Bifunctional scaffold
Simpler anilines cannot simultaneously offer click handle and cyclohexyl-derived properties, limiting synthetic versatility.

N-cyclohexyl-3-ethynylaniline Selection Evidence


Adenosine A1 Receptor Affinity

In a head-to-head binding assay using [³H]CHA as radioligand in rat cerebral cortex membranes, N-cyclohexyl-3-ethynylaniline displayed an IC₅₀ of 3.70 µM (3,700 nM) for the Adenosine A1 receptor [1]. This is markedly weaker (67-fold higher IC₅₀) than bicyclic adenosine A1 antagonists such as those with IC₅₀ values in the 55 nM range, confirming its lower on-target potency and its potential utility as a negative control or a scaffold for optimization where high potency is not desired [2].

A1R Affinity
Cross-study comparable
IC50 3.70 µM
Indicates low target engagement; may support negative control workflows.
67-fold higher IC50 vs potent antagonist (55 nM)
GPCR CNS Receptor Binding

Click Chemistry Reactivity (CuAAC)

The presence of the terminal ethynyl group (-C≡CH) in N-cyclohexyl-3-ethynylaniline allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This is a key differentiator from the closely related analog N-cyclohexyl-3-ethylaniline (C₁₄H₂₁N, MW 203.32), which features a fully saturated ethyl group and is completely unreactive in CuAAC. Furthermore, the N-cyclohexyl group enhances the compound's lipophilicity and stability compared to the parent 3-ethynylaniline (CAS 54060-30-9), making it a more robust handle for bioconjugation in complex media [1].

CuAAC Reactivity
Class-level
Terminal alkyne present
Supports bioorthogonal conjugation workflows.
Saturated analog N-cyclohexyl-3-ethylaniline is unreactive.
Click Chemistry Bioconjugation Chemical Biology

CYP450 Enzyme Inhibition Profile

In cross-study comparable data, N-cyclohexyl-3-ethynylaniline demonstrates a favorable in vitro CYP inhibition profile. Against key human liver microsomal enzymes CYP1A2, CYP2D6, CYP2C9, and CYP2C19, the compound exhibits IC₅₀ values consistently greater than 10 µM (>10,000 nM) [1]. This is in contrast to many N-alkyl aniline derivatives which are known mechanism-based inhibitors of CYP enzymes. The high IC₅₀ values (>10 µM) suggest a low risk for drug-drug interactions, making it a more tractable starting point for medicinal chemistry optimization than analogs with sub-micromolar CYP inhibition [2].

CYP Inhibition
Class-level
IC50 >10 µM
Reported low inhibition in assay; may support ADME-Tox screening.
>10-fold higher IC50 than typical N-alkyl anilines.
ADME Drug Metabolism CYP Inhibition

Cost and Availability Profile: Premium Pricing Reflective of Niche Alkyne-Aniline Scaffold

N-cyclohexyl-3-ethynylaniline is positioned as a premium research intermediate. Pricing data indicates a cost of $427 for 0.1g (approx. $4,270/g) at 95% purity with a 2-week lead time . In contrast, the saturated analog N-cyclohexyl-3-ethylaniline is available at significantly lower cost due to simpler synthetic routes and higher demand. Additionally, the parent compound 3-ethynylaniline is commercially available in bulk quantities from multiple suppliers, making the target compound a distinct, higher-value procurement decision for specific synthetic needs .

Procurement Cost
Data to verify
$427 per 0.1g
Premium pricing reflects niche scaffold; plan procurement accordingly.
2-week lead; priced higher than simpler aniline analogs.
Procurement Cost Analysis Availability

N-cyclohexyl-3-ethynylaniline Applications


CNS GPCR Negative Control

Based on the quantified low affinity (IC₅₀ = 3.70 µM) at the Adenosine A1 receptor, this compound is ideally suited as a negative control or a low-potency starting fragment in central nervous system (CNS) drug discovery. Its weak binding ensures minimal target engagement, allowing researchers to establish assay baselines or explore structure-activity relationships (SAR) from a controlled, low-potency reference point [1].

PROTAC Linker Synthesis via Click Chemistry

The terminal alkyne of N-cyclohexyl-3-ethynylaniline makes it a valuable building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables its use in constructing bi-functional probes, fluorescent tracers, or PROTAC (Proteolysis Targeting Chimera) linker-payload conjugates, a synthetic route inaccessible to the saturated N-cyclohexyl-3-ethylaniline analog .

Lead Optimization with Low CYP Liability

The compound's clean CYP inhibition profile (IC₅₀ > 10 µM against CYP1A2, CYP2D6, CYP2C9, CYP2C19) positions it as a favorable scaffold for lead optimization programs where metabolic drug-drug interactions are a primary concern. Researchers can use this core to develop analogs with improved potency while maintaining a low risk of CYP-mediated toxicity [2].

Application
Selection Property
Validation Focus
CNS GPCR assay control
Low-potency binding profile
Baseline receptor occupancy assays
Bioconjugation linker synthesis
Terminal alkyne functionality
CuAAC reactivity confirmation
ADME-Tox lead optimization
CYP inhibition screening profile
CYP panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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